6-Bromo-2,3-difluoro-4-methoxybenzaldehyde
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Overview
Description
6-Bromo-2,3-difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde typically involves the bromination and fluorination of methoxybenzaldehyde derivatives. One common method includes the reaction of 2,3-difluoro-4-methoxybenzaldehyde with bromine under controlled conditions to introduce the bromine atom at the 6-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various substituted benzaldehydes.
Oxidation: The major product is 6-Bromo-2,3-difluoro-4-methoxybenzoic acid.
Reduction: The major product is 6-Bromo-2,3-difluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
6-Bromo-2,3-difluoro-4-methoxybenzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 2-Bromo-6-fluoro-3-methoxybenzaldehyde
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
6-Bromo-2,3-difluoro-4-methoxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
6-bromo-2,3-difluoro-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXILXPAULAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629140-97-1 |
Source
|
Record name | 6-bromo-2,3-difluoro-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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